2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde
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Overview
Description
1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with altered properties.
Substitution: The benzimidazole core allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are explored for potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- can be compared with other benzimidazole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its antimicrobial properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have applications in medicinal chemistry and are used in the development of drugs. The uniqueness of 1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-oxo-3H-benzimidazole-1-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-5H,(H,9,12) |
InChI Key |
BXSVSPGIIKCJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C=O |
Origin of Product |
United States |
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